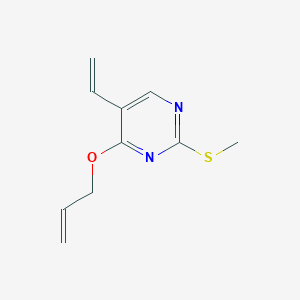
5-Ethenyl-2-methylsulfanyl-4-prop-2-enoxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethenyl-2-methylsulfanyl-4-prop-2-enoxypyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with ethenyl, methylsulfanyl, and prop-2-enoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-2-methylsulfanyl-4-prop-2-enoxypyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of Substituents: The ethenyl, methylsulfanyl, and prop-2-enoxy groups are introduced through subsequent substitution reactions. For example, the ethenyl group can be introduced via a Heck reaction, while the methylsulfanyl group can be added through a nucleophilic substitution reaction using a methylthiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethenyl-2-methylsulfanyl-4-prop-2-enoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethenyl group can be reduced to an ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The prop-2-enoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Ethyl-substituted pyrimidine
Substitution: Various substituted pyrimidines depending on the nucleophile used
Applications De Recherche Scientifique
5-Ethenyl-2-methylsulfanyl-4-prop-2-enoxypyrimidine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the development of novel materials with unique electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.
Mécanisme D'action
The mechanism of action of 5-Ethenyl-2-methylsulfanyl-4-prop-2-enoxypyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylsulfanyl-4-prop-2-enoxypyrimidine
- 5-Ethenyl-2-methylsulfanyl-4-prop-2-enoxypyrimidine
- 2-Methylsulfanyl-5-prop-2-enoxypyrimidine
Uniqueness
This compound is unique due to the specific combination of substituents on the pyrimidine ring, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in the design of novel compounds with tailored functionalities for specific applications.
Propriétés
Formule moléculaire |
C10H12N2OS |
|---|---|
Poids moléculaire |
208.28 g/mol |
Nom IUPAC |
5-ethenyl-2-methylsulfanyl-4-prop-2-enoxypyrimidine |
InChI |
InChI=1S/C10H12N2OS/c1-4-6-13-9-8(5-2)7-11-10(12-9)14-3/h4-5,7H,1-2,6H2,3H3 |
Clé InChI |
SVPUGCFTHFKDON-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=C(C(=N1)OCC=C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Thiazolo[5,4-b]pyridine,5-(1-piperidinyl)-](/img/structure/B13872624.png)
![N-[4-(3-aminopropyl)phenyl]benzenesulfonamide](/img/structure/B13872632.png)

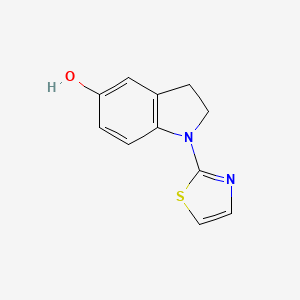
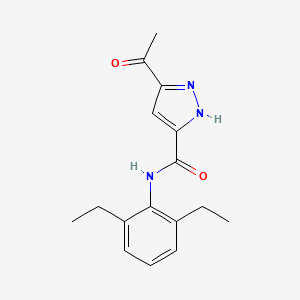



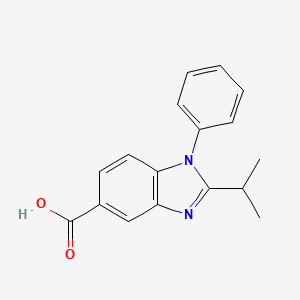
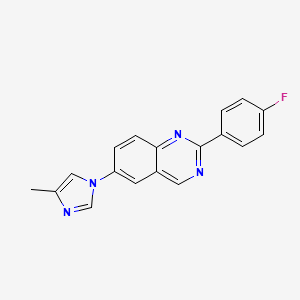
![4-chloro-6-(4-methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13872692.png)
